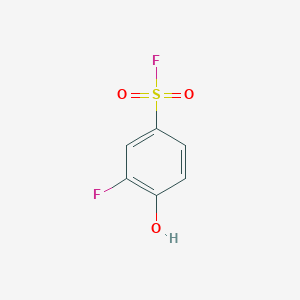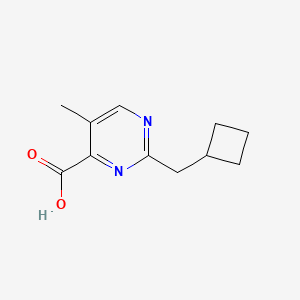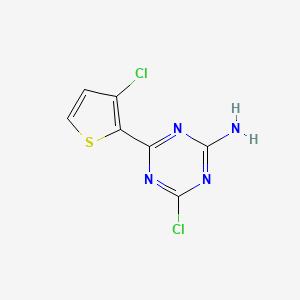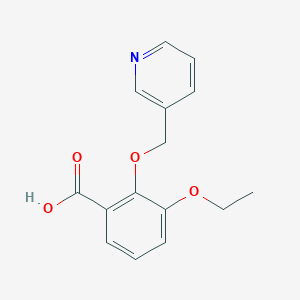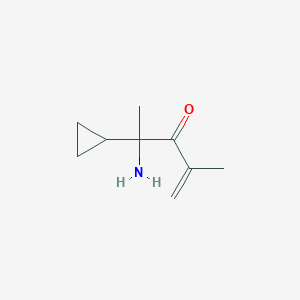
4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one involves several steps, typically starting with the preparation of the cyclopropyl group. One common method involves the reaction of cyclopropylamine with a suitable precursor under controlled conditions . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding properties, affecting various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one can be compared with other similar compounds, such as:
4-Amino-2-methylpent-1-en-3-one: Lacks the cyclopropyl group, which may result in different reactivity and applications.
4-Amino-4-cyclopropylpent-1-en-3-one: Similar structure but without the methyl group, potentially affecting its chemical properties.
The presence of the cyclopropyl group in this compound makes it unique and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-amino-4-cyclopropyl-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)8(11)9(3,10)7-4-5-7/h7H,1,4-5,10H2,2-3H3 |
InChI Key |
INWAVBZWBDGYKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C(C)(C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)
![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
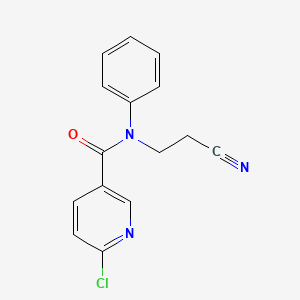
![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)
amine](/img/structure/B13169010.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)
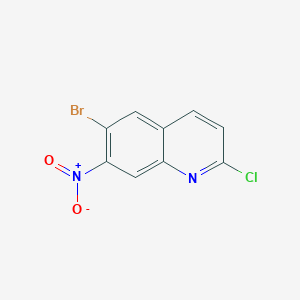
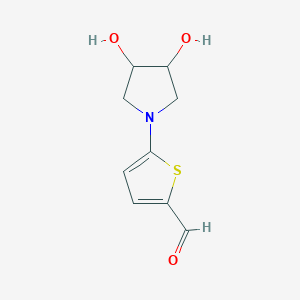
![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)
